molecular formula C15H21N3OS B12230110 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-cyclopropanecarbonylpiperazine

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-cyclopropanecarbonylpiperazine

Cat. No.: B12230110
M. Wt: 291.4 g/mol
InChI Key: WMXSTDRNRQITSU-UHFFFAOYSA-N
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Description

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-cyclopropanecarbonylpiperazine is a complex organic compound that features a unique combination of a cyclopenta[d][1,3]thiazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-cyclopropanecarbonylpiperazine typically involves multiple steps, starting with the preparation of the cyclopenta[d][1,3]thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-cyclopropanecarbonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-cyclopropanecarbonylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-cyclopropanecarbonylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one: A related compound with a similar core structure but different functional groups.

    1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine: Another similar compound with an amine group instead of a piperazine ring.

Uniqueness

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-cyclopropanecarbonylpiperazine is unique due to the presence of both the cyclopenta[d][1,3]thiazole and piperazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

cyclopropyl-[4-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C15H21N3OS/c19-15(11-4-5-11)18-8-6-17(7-9-18)10-14-16-12-2-1-3-13(12)20-14/h11H,1-10H2

InChI Key

WMXSTDRNRQITSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3CCN(CC3)C(=O)C4CC4

Origin of Product

United States

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